Chemical structure and properties of N-(2-Ethoxyethyl)thietan-3-amine
Chemical structure and properties of N-(2-Ethoxyethyl)thietan-3-amine
Structure, Synthesis, and Physicochemical Profiling for Medicinal Chemistry Applications
Abstract
N-(2-Ethoxyethyl)thietan-3-amine (CAS 1852218-66-6) represents a specialized heterocyclic building block in modern drug discovery. Characterized by a strained four-membered thietane ring fused to a flexible ethoxyethyl amine chain, this compound offers a unique vector for modulating lipophilicity and metabolic stability in lead optimization. This technical guide provides a comprehensive analysis of its chemical behavior, focusing on the distinct reactivity of the thietane core (ring strain ~19.6 kcal/mol), validated synthesis pathways via reductive amination, and its utility as a bioisostere for saturated heterocycles.
Chemical Identity & Structural Analysis
The molecule comprises a thietane ring—a four-membered sulfur-containing heterocycle—substituted at the C3 position with a secondary amine. The N-substituent is a 2-ethoxyethyl ether chain, which enhances solubility and introduces a hydrogen bond acceptor remote from the basic center.
Table 1: Core Chemical Descriptors
| Property | Value / Description |
| IUPAC Name | N-(2-Ethoxyethyl)thietan-3-amine |
| CAS Number | 1852218-66-6 |
| Molecular Formula | C₇H₁₅NOS |
| Molecular Weight | 161.27 g/mol |
| SMILES | CCOCCNC1CSC1 |
| Predicted LogP | ~0.73 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (N, O, S) |
| Ring Strain Energy | ~19.6 kcal/mol (Thietane core) |
Structural Dynamics
Unlike the planar oxetane ring, the thietane ring exists in a puckered conformation to minimize torsional strain and transannular interactions between the sulfur lone pairs and the C3 substituent.
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Puckering Angle: ~26° (Parent thietane).
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Conformational Lock: The bulky amino substituent at C3 predominantly occupies the equatorial position to reduce 1,3-diaxial-like repulsion with the sulfur atom.
Synthesis Protocol: Reductive Amination
The most robust route to N-(2-Ethoxyethyl)thietan-3-amine is the reductive amination of thietan-3-one with 2-ethoxyethanamine. This approach avoids the risk of ring-opening polymerization often seen with alkylation of thietanes.
Mechanism & Reagents
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Precursor: Thietan-3-one (commercially available or synthesized via oxidation of thietan-3-ol).
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Amine Source: 2-Ethoxyethanamine.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better control of pH, preventing acid-catalyzed ring opening.
Step-by-Step Methodology
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Imine Formation:
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Dissolve thietan-3-one (1.0 eq) and 2-ethoxyethanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or THF.
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Add catalytic acetic acid (1-2 drops) to activate the carbonyl.
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Stir at room temperature for 1–2 hours under N₂ atmosphere.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Allow to warm to room temperature and stir for 12–16 hours.
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Workup (Critical for Thietane Stability):
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Quench with saturated aqueous NaHCO₃ (mildly basic pH prevents ring opening).
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Extract with DCM. Wash organic layer with brine.
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Dry over Na₂SO₄ and concentrate in vacuo at <40°C (avoid high heat).
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Figure 1: Reductive amination pathway utilizing mild hydride donors to preserve the strained thietane ring.
Reactivity Profile & Stability
The thietane ring is the defining feature of this molecule's reactivity. While less reactive than the three-membered thiirane, it possesses significant strain that dictates handling and storage.
A. S-Oxidation (Metabolic & Synthetic)
The sulfur atom is highly susceptible to oxidation. In a biological context, this mimics metabolic clearance pathways. In synthesis, this can be exploited to create sulfones (thietane 1,1-dioxides), which are polar, non-basic bioisosteres.
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Reagents: m-CPBA (1 eq for sulfoxide, 2+ eq for sulfone) or Oxone®.
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Impact: Oxidation increases polarity and ring strain, often making the ring more susceptible to nucleophilic attack.
B. Nucleophilic Ring Opening
Although the amine side chain is nucleophilic, the thietane ring itself acts as an electrophile under specific conditions.
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Risk Factor: Strong alkylating agents (e.g., Methyl Iodide) can alkylate the sulfur (forming a sulfonium salt), which immediately triggers ring opening via nucleophilic attack.
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Prevention: Avoid strong electrophiles unless N-alkylation is strictly controlled by pH or steric protection.
C. Shelf-Life & Storage
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Oxidation: Air-sensitive over long periods. Store under Argon/Nitrogen.
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Polymerization: Thietanes can polymerize via cationic mechanisms. Store away from Lewis acids and strong protic acids.
Figure 2: Primary reactivity manifolds: S-oxidation (metabolically relevant) and acid-catalyzed ring opening.
Physicochemical Properties & Applications
Basicity (pKa)
The pKa of the secondary amine in this structure is predicted to be slightly lower than a standard dialkylamine (typically ~10–11).
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Effect: The thietane sulfur is electron-withdrawing via induction (–I effect), likely suppressing the pKa to the 8.5–9.5 range .
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Implication: This lowered basicity can improve oral bioavailability by reducing the percentage of ionized species at physiological pH compared to acyclic analogs.
Bioisosterism in Drug Design
This molecule serves as a strategic fragment:
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Thietane vs. Oxetane: While oxetanes are used to lower pKa and increase polarity, thietanes are more lipophilic (LogP ~0.7 vs ~-0.3 for oxetane analogs). This allows for fine-tuning of permeability in CNS-targeted drugs.
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Ether Side Chain: The ethoxyethyl group acts as a "solubilizing tail," preventing the rigid thietane scaffold from crystallizing or aggregating, while providing a specific vector for H-bonding in the receptor pocket.
References
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General Synthesis of Thietan-3-amines
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Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones. (WO1996026203A1). Google Patents. Link
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Thietane Ring Properties & Strain
- Lüning, U. Thietanes: Synthesis, Properties, and Reactions. In Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.
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BenchChem. Ring strain energy of 3,3-Dimethylthietane and Thietane derivatives.Link
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Reductive Amination Protocols
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Thietanes in Medicinal Chemistry
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Compound Data
